
1-(2-Bromo-4-(bromomethyl)phenyl)-3-chloropropan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromo-4-(bromomethyl)phenyl)-3-chloropropan-2-one is an organic compound with a complex structure It is characterized by the presence of bromine, chlorine, and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-4-(bromomethyl)phenyl)-3-chloropropan-2-one typically involves multiple steps. One common method starts with the bromination of acetophenone to produce 2-bromoacetophenone. This intermediate is then subjected to further bromination and chlorination reactions to introduce the additional bromine and chlorine atoms .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired product.
化学反应分析
Types of Reactions
1-(2-Bromo-4-(bromomethyl)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Palladium Catalysts: For coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenyl derivatives, while coupling reactions can produce more complex aromatic compounds.
科学研究应用
1-(2-Bromo-4-(bromomethyl)phenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of biological pathways and interactions.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Bromo-4-(bromomethyl)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The bromine and chlorine atoms can form bonds with other molecules, leading to various chemical transformations. The exact pathways and targets depend on the specific application and conditions .
相似化合物的比较
Similar Compounds
2-Bromo-1-phenylethan-1-one: Similar structure but lacks the additional bromine and chlorine atoms.
Phenacyl bromide: Another related compound with similar reactivity.
Uniqueness
1-(2-Bromo-4-(bromomethyl)phenyl)-3-chloropropan-2-one is unique due to its specific combination of bromine, chlorine, and phenyl groups
属性
分子式 |
C10H9Br2ClO |
|---|---|
分子量 |
340.44 g/mol |
IUPAC 名称 |
1-[2-bromo-4-(bromomethyl)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C10H9Br2ClO/c11-5-7-1-2-8(10(12)3-7)4-9(14)6-13/h1-3H,4-6H2 |
InChI 键 |
BNEYCLNXAUMHJZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CBr)Br)CC(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


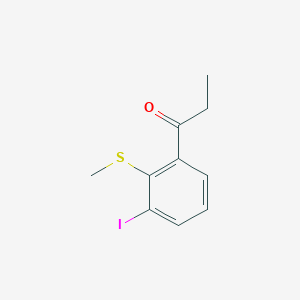

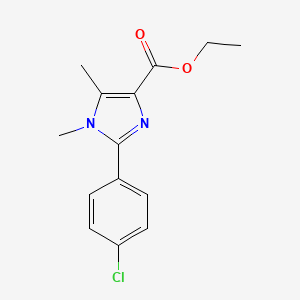
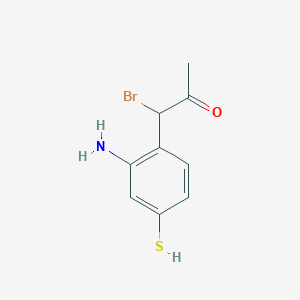
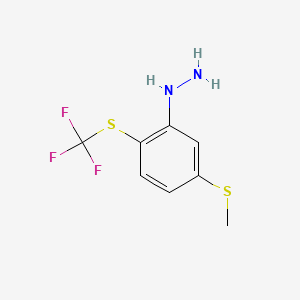





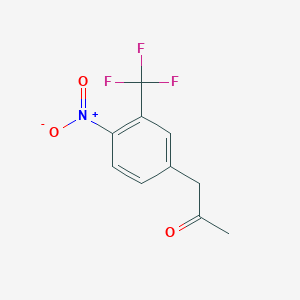

![3-[4-(2-Aminoacetyl)piperazin-1-yl]propanenitrile](/img/structure/B14063202.png)
![(R)-2-Acetamido-3-(benzo[D][1,3]dioxol-5-YL)propanoic acid](/img/structure/B14063205.png)
